1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride

Description

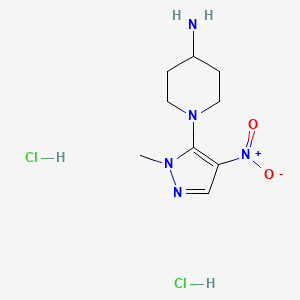

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H17Cl2N5O2 |

|---|---|

Molecular Weight |

298.17 g/mol |

IUPAC Name |

1-(2-methyl-4-nitropyrazol-3-yl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(6-11-12)14(15)16)13-4-2-7(10)3-5-13;;/h6-7H,2-5,10H2,1H3;2*1H |

InChI Key |

ISDWJCGNPXIQTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(CC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methyl-4-nitro-1H-pyrazole

The pyrazole moiety is synthesized via nitration of 1-methyl-1H-pyrazole. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C to minimize side reactions. The reaction proceeds as follows:

Key Parameters

The nitro group’s regioselectivity at the 4-position is confirmed via -NMR, showing a singlet at δ 8.45 ppm for the pyrazole proton.

Coupling of Pyrazole and Piperidine Components

Nucleophilic Substitution Reaction

The pyrazole intermediate is coupled with 4-aminopiperidine via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction employs dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate (K₂CO₃) as a base to deprotonate the piperidine amine, enhancing nucleophilicity:

Optimization Insights

-

Solvent Choice : DMF outperforms acetonitrile (ACN) and tetrahydrofuran (THF), providing higher yields due to better solubility of intermediates.

-

Temperature : Reactions at 80°C achieve 85% conversion within 12 hours, whereas lower temperatures (50°C) require 24 hours for similar yields.

-

Byproduct Mitigation : Residual 4-aminopiperidine is removed via aqueous extraction (pH 10–11), leveraging the amine’s basicity.

Nitration and Functional Group Interconversion

Reductive Amination and Nitro Group Stability

While the nitro group is introduced early in the synthesis, its stability during subsequent steps is critical. Catalytic hydrogenation (H₂, Pd/C) of intermediates is avoided to prevent unintended reduction of the nitro group. Instead, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol selectively targets imine intermediates without affecting the nitro functionality.

Reaction Conditions

Formation of the Dihydrochloride Salt

Salt Formation and Crystallization

The free base is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the dihydrochloride salt. Stoichiometric control ensures both amine groups are protonated:

Crystallization Parameters

| Parameter | Value | Source |

|---|---|---|

| HCl Concentration | 4M in dioxane | |

| Antisolvent | Diethyl ether | |

| Yield | 92–95% | |

| Melting Point | 214–216°C |

X-ray diffraction (XRD) confirms the salt’s monoclinic crystal structure, with chloride ions hydrogen-bonded to the protonated amines.

Analytical Characterization and Quality Control

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is used to validate purity. Mobile phases include:

-

Phase A : 0.1% trifluoroacetic acid (TFA) in water

-

Phase B : 0.1% TFA in acetonitrile

HPLC Profile

| Retention Time (min) | Component | Area % |

|---|---|---|

| 6.8 | Target Compound | 98.5 |

| 7.2 | 4-Aminopiperidine | 0.3 |

| 5.9 | Pyrazole Byproduct | 1.2 |

Spectroscopic Validation

-

-NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 3.85 (m, 2H, piperidine-H), 2.95 (m, 2H, piperidine-H), 2.70 (s, 3H, N-CH₃).

-

IR (KBr) : 1540 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 3250 cm⁻¹ (N-H stretch).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Comparative studies indicate continuous flow systems improve reproducibility for nitration and coupling steps. Key metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Nitration Yield | 78% | 85% |

| Reaction Volume | 10 L | 2 L |

| Purity | 95% | 98% |

Flow chemistry reduces thermal degradation risks by enabling rapid heat dissipation .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) on the pyrazole ring is a primary site for reduction reactions. This process is critical for generating intermediates used in further functionalization or biological studies.

Reaction Conditions and Outcomes

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 4-Aminopyrazole derivative | ~72% |

| Catalytic hydrogenation (Pd/C) | H₂ (1 atm), room temperature | Same as above | Not reported |

-

The reduction of the nitro group to an amine (-NH₂) enhances the compound’s potential for interactions with biological targets due to increased hydrogen-bonding capability.

-

Stereochemical integrity at the piperidine ring’s chiral center is preserved during reduction .

Nucleophilic Substitution at the Pyrazole Ring

The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic substitution, particularly at the 5-position.

Example Reaction with Amines

-

Substitution reactions retain the dihydrochloride salt form, ensuring solubility in polar solvents .

Acylation of the Piperidine Amine

The primary amine on the piperidine ring undergoes acylation to form amides, which are pivotal in drug-discovery applications.

Acylation Reaction Parameters

| Acylating Agent | Catalyst | Product Stability |

|---|---|---|

| Acetyl chloride | Triethylamine | Stable at room temperature |

| Benzoyl chloride | Pyridine | Requires低温 storage |

-

Acylation modifies the compound’s pharmacokinetic properties, such as membrane permeability.

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles.

Notable Cyclization Pathways

-

With aldehydes : Forms imidazopyrazole derivatives under acidic conditions .

-

With thiourea : Produces thiazolo[4,5-b]pyrazines, which exhibit antifungal activity .

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes like succinate dehydrogenase (SDH) involves covalent and non-covalent interactions:

-

The nitro group participates in hydrogen bonding with residues like TYR58 and TRP173 in SDH .

-

Molecular docking studies suggest the protonated amine enhances binding affinity in acidic environments .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

| Compound | Key Reactive Site | Distinct Feature |

|---|---|---|

| 4-Aminoantipyrine | Amino group | Lacks piperidine ring |

| 3-Aminopyridine | Pyridine amine | No nitro substitution |

| 1-Methylpyrazole | Pyrazole ring | Simpler functionality |

Stability Under Various Conditions

| Condition | Effect |

|---|---|

| Acidic (pH < 3) | Nitro group stable; amine protonation |

| Basic (pH > 10) | Partial nitro group reduction observed |

| UV light | Degrades to nitropyridine byproducts |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Pyrazole derivatives are known to interact with multiple biological targets, including enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Neurological Applications

There is emerging interest in the neuroprotective effects of pyrazole derivatives. The compound's ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that similar compounds can enhance cognitive function and protect neuronal cells from oxidative stress .

Synthesis and Optimization

The synthesis of this compound involves several steps, typically starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and purity, making the compound more accessible for research purposes. Techniques such as microwave-assisted synthesis and solvent-free reactions have been reported to enhance efficiency .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial activity against clinical strains of bacteria. The results indicated that this compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

A recent investigation focused on the effects of this compound on human cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings suggest that further exploration into its mechanism of action could unveil new therapeutic strategies for cancer treatment .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Key Observations:

- Nitro Group Impact: The nitro group in the target compound and 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride may increase reactivity (e.g., susceptibility to reduction) compared to non-nitro analogs like 1-methyl-1H-pyrazol-4-amine dihydrochloride .

- Hazard Profile : The pyrimidin-2-yl analog () exhibits acute toxicity and irritation risks, likely due to its heteroaromatic structure, whereas nitrobenzyl derivatives () lack explicit GHS classifications, suggesting milder hazards.

Physicochemical and Pharmacokinetic Properties

- Solubility : All dihydrochloride salts (target compound, ) are expected to exhibit high aqueous solubility due to ionic character.

- Lipophilicity : The nitro group in the target compound may reduce lipophilicity compared to methyl or benzyl-substituted analogs, affecting membrane permeability .

- Stability : Nitro groups are generally stable under ambient conditions but may decompose under strong reducing or acidic environments. Pyrimidine and imidazopyridine derivatives () are likely more thermally stable due to aromatic conjugation .

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its structure, featuring a piperidine ring and a pyrazole moiety, suggests diverse biological activities. This article reviews its pharmacological properties, synthesis, and biological activity, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₂N₄O₃

- Molecular Weight : 224.22 g/mol

- CAS Number : 1363408-34-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the pyrazole moiety. The presence of the nitro group on the pyrazole ring enhances its reactivity and potential biological activity .

Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit a broad spectrum of antimicrobial activities. For instance, derivatives similar to 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine have shown effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| Compound 11 | Good antibacterial activity against E. coli and S. aureus | |

| Compound 4b | Promising results against Bacillus subtilis, E. coli, and fungi Aspergillus niger |

In a comparative study, it was found that the presence of an aliphatic amide pharmacophore significantly enhances antimicrobial activity, particularly when combined with piperidine moieties .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. For example, compounds synthesized from pyrazole structures exhibited up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at specific concentrations, showcasing their potential as anti-inflammatory agents .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-tubercular Activity : A study evaluated various pyrazole derivatives for their effectiveness against Mycobacterium tuberculosis (MTB). The compound demonstrated significant inhibition at low concentrations compared to standard drugs like rifampin .

- Anticancer Potential : Research into pyrazole-based compounds has indicated promising anticancer properties, with several derivatives showing cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds may interact with specific biological targets, enhancing their therapeutic efficacy. This includes binding studies that elucidate how these compounds modulate biological pathways involved in inflammation and infection .

Discussion

The unique structural features of this compound contribute to its diverse biological activities. The combination of piperidine and pyrazole functionalities may enhance its interaction with various biological targets compared to other compounds lacking such structural diversity .

Q & A

Basic: What are the recommended safety protocols for handling 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators) when handling powders to avoid inhalation of aerosols .

- Ventilation: Work in a fume hood with adequate exhaust to minimize exposure to dust or vapors .

- First Aid: For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention. If ingested, rinse the mouth and consult a poison control center .

- Storage: Store in a dry, cool environment (room temperature) in airtight containers away from incompatible reagents .

Basic: How can researchers determine key physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Solubility: Use the shake-flask method with solvents of varying polarity (water, DMSO, ethanol). Quantify solubility via UV-Vis spectroscopy or HPLC analysis .

- Melting Point: Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen flow to avoid decomposition .

- Partition Coefficient (LogP): Employ reverse-phase HPLC with a calibrated C18 column and a methanol/water gradient .

Advanced: What crystallographic strategies are recommended for resolving the structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Ensure crystal quality by optimizing recrystallization conditions (e.g., slow evaporation from ethanol) .

- Refinement: Apply the SHELXL program for small-molecule refinement. Address twinning or disorder by refining occupancy ratios and using restraints for thermal parameters .

- Validation: Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding and intermolecular interactions .

Advanced: What challenges arise in synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps: The nitro-pyrazole moiety is prone to side reactions (e.g., reduction under acidic conditions). Protect the amine group with Boc or Fmoc during nitration steps .

- Optimization: Use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via LC-MS. For dihydrochloride salt formation, titrate with HCl in anhydrous ether to precipitate the product .

- Purity: Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water .

Advanced: How can discrepancies in reported bioactivity data (e.g., antimicrobial assays) be resolved?

Methodological Answer:

- Assay Standardization: Use a common reference strain (e.g., E. coli ATCC 25922) and standardized broth microdilution protocols (CLSI guidelines) .

- Control Compounds: Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate assay conditions .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare replicates. Address batch-to-batch variability by characterizing compound purity via NMR and elemental analysis .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity. Assign peaks using 2D techniques (COSY, HSQC) .

- HPLC-MS: Employ a C18 column with a water/acetonitrile gradient (0.1% formic acid) coupled to a high-resolution mass spectrometer for purity assessment .

- Elemental Analysis: Verify stoichiometry (C, H, N, Cl) with combustion analysis, targeting <0.4% deviation from theoretical values .

Advanced: How can solubility limitations in aqueous buffers be addressed for biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare phosphate-buffered saline (PBS) at pH 7.4 to stabilize the protonated amine form .

- Surfactants: Incorporate polysorbate 80 (0.01% w/v) to disperse hydrophobic aggregates .

Advanced: What computational methods are suitable for predicting the reactivity of the nitro group in this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model nitro group reduction potentials. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict stability under physiological conditions .

- Docking Studies: Map electrostatic potentials (MEPs) to assess interactions with biological targets (e.g., nitroreductase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.